

# Application Notes and Protocols for Hyperpolarized [ $^{13}\text{C}$ , $^{15}\text{N}_2$ ]Urea MRI Perfusion Imaging

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## Compound of Interest

Compound Name: Urea- $^{13}\text{C}$ , $^{15}\text{N}_2$

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hyperpolarized Magnetic Resonance Imaging (MRI) is a rapidly advancing molecular imaging modality that enables real-time, non-invasive assessment of tissue metabolism and perfusion. This is achieved by hyperpolarizing a  $^{13}\text{C}$ -labeled substrate, which increases the MRI signal by several orders of magnitude.[1] Hyperpolarized [ $^{13}\text{C}$ ,  $^{15}\text{N}_2$ ]urea has emerged as a powerful probe for perfusion imaging due to its properties as a small, metabolically inert, and endogenous molecule with a favorable safety profile.[2][3] Its utility is further enhanced by the co-polarization and co-injection with metabolic agents like [ $1\text{-}^{13}\text{C}$ ]pyruvate, allowing for simultaneous evaluation of tissue perfusion and metabolism in a single MRI examination.[4] This dual-agent approach can provide critical insights into the tumor microenvironment, renal function, and brain hemodynamics.

The  $^{15}\text{N}$  labeling of urea is advantageous as it eliminates a strong scalar relaxation pathway, leading to a significant increase in the in vivo spin-spin relaxation time ( $T_2$ ), which in turn allows for higher signal-to-noise ratio (SNR) and higher resolution imaging.

These application notes provide a comprehensive overview and detailed protocols for utilizing hyperpolarized [ $^{13}\text{C}$ ,  $^{15}\text{N}_2$ ]urea for perfusion imaging in both preclinical and clinical research settings.

## Key Advantages of Hyperpolarized [ $^{13}\text{C}$ , $^{15}\text{N}_2$ ]Urea for Perfusion Imaging:

- **High Signal-to-Noise Ratio:** Hyperpolarization boosts the  $^{13}\text{C}$  signal by more than 10,000-fold over conventional MRI.
- **Safety:** Urea is an endogenous molecule with low toxicity.
- **Metabolically Inert:** As a perfusion marker, it is not metabolized, simplifying kinetic modeling.
- **Longer  $T_2$ :** The dual  $^{13}\text{C}$  and  $^{15}\text{N}$  labeling significantly increases the  $T_2$  relaxation time, enabling higher resolution imaging and improved signal detection.
- **Simultaneous Imaging:** Can be co-polarized with metabolic agents like pyruvate for a comprehensive assessment of tissue pathophysiology.

## Applications in Research and Drug Development:

- **Oncology:** Assessing tumor perfusion and heterogeneity, and monitoring response to therapy.
- **Nephrology:** Investigating renal perfusion and function.
- **Neurology:** Visualizing cerebral blood flow and vascular structures.
- **Cardiology:** Evaluating myocardial perfusion.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for hyperpolarized [ $^{13}\text{C}$ ,  $^{15}\text{N}_2$ ]urea experiments, compiled from various preclinical and clinical studies.

Table 1: Hyperpolarization and Injection Parameters

Parameter	Value	Species	Reference
Polarization Method	Dynamic Nuclear Polarization (DNP)	N/A	
Polarizer System	5T SPINlab	Human	
Liquid-State <sup>13</sup> C Polarization (Urea)	~40%	N/A (Co-polarized with Pyruvate)	
27.4 ± 5.6%	Human		
Final Urea Concentration (Injection)	~35 mM (Co-injected with 150 mM Pyruvate)	Human	
132 ± 6 mM	Human		
Injection Volume	40 mL	Human	
2.4 mL	Rat		
350 µL	Mouse		

Table 2: MRI Acquisition Parameters

Parameter	Value	Study Type	Reference
MRI Scanner Field Strength	3T	Clinical	
Pulse Sequence for Urea	3D balanced Steady-State Free Precession (bSSFP)	Clinical	
2D multi-slice bSSFP	Preclinical		
Spatial Resolution	2.6 mm x 2.6 mm x 21 mm	Clinical	
7.76 mm x 7.76 mm x 15 (or 10) mm <sup>3</sup>	Clinical (Brain)		
2.5 mm x 2.5 mm x 8 mm	Preclinical		
Temporal Resolution	4.2 s	Clinical	
2.2 s per stack	Preclinical		
Repetition Time (TR)	12.26 ms	Clinical	
11.5 ms	Preclinical		
Echo Time (TE)	5.75 ms	Preclinical	
Flip Angle (Urea)	50°	Clinical	

Table 3: Relaxation Properties of Hyperpolarized Urea

Parameter	[ <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> ]Urea	[ <sup>13</sup> C]Urea	Conditions	Reference
T <sub>1</sub> (in solution)	50.4 ± 0.2 s	N/A	3T	
T <sub>2</sub> (in vivo, Aorta)	1.3 ± 0.3 s	0.28 ± 0.03 s	Rat, 3T	
T <sub>2</sub> (in vivo, Kidney Cortex & Medulla)	6.3 ± 1.3 s	0.23 ± 0.03 s	Rat, 3T	
T <sub>2</sub> (in vivo, Renal Pelvis)	11 ± 2 s	N/A	Rat, 3T	

## Experimental Protocols

### Protocol 1: Co-polarization of [1-<sup>13</sup>C]Pyruvic Acid and [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]Urea

This protocol is adapted from the methodology for clinical translation of dual-probe hyperpolarized MRI.

Materials:

- [1-<sup>13</sup>C]pyruvic acid (PA)
- [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]urea
- Trityl radical (e.g., AH111501 sodium)
- Sterile water for injection
- Sodium hydroxide (NaOH)
- Tris(hydroxyethyl)aminomethane (Tris)
- 5T SPINlab DNP Polarizer

Procedure:

- Probe Preparation: Prepare a solution containing [1-<sup>13</sup>C]pyruvic acid and [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]urea in water. A homogenous mixture is crucial for consistent co-polarization.
- Doping: Add a trityl radical to the solution to act as the source of electron polarization.
- Polarization:
  - Load approximately 1.1 mL of the combined probe into the SPINlab system.
  - Cool the sample to approximately 0.8 K.
  - Irradiate with microwaves at approximately 139.97 GHz for 3-4 hours to facilitate dynamic nuclear polarization.
- Dissolution:
  - Rapidly dissolve the hyperpolarized solid sample in 41 mL of super-heated (130 °C) sterile water.
  - Neutralize the resulting solution to a physiological pH using an equivalent amount of sodium hydroxide and Tris buffer.
- Quality Control: Before injection, perform quality control checks to ensure the correct pH, temperature, and absence of harmful radicals.
- Final Product: This procedure typically yields 40 mL of an injectable solution containing approximately 150 mM [1-<sup>13</sup>C]pyruvate and 35 mM [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]urea.

## Protocol 2: In Vivo MRI Perfusion Imaging in a Preclinical Model

This protocol is based on studies performed in preclinical cancer models.

Animal Preparation:

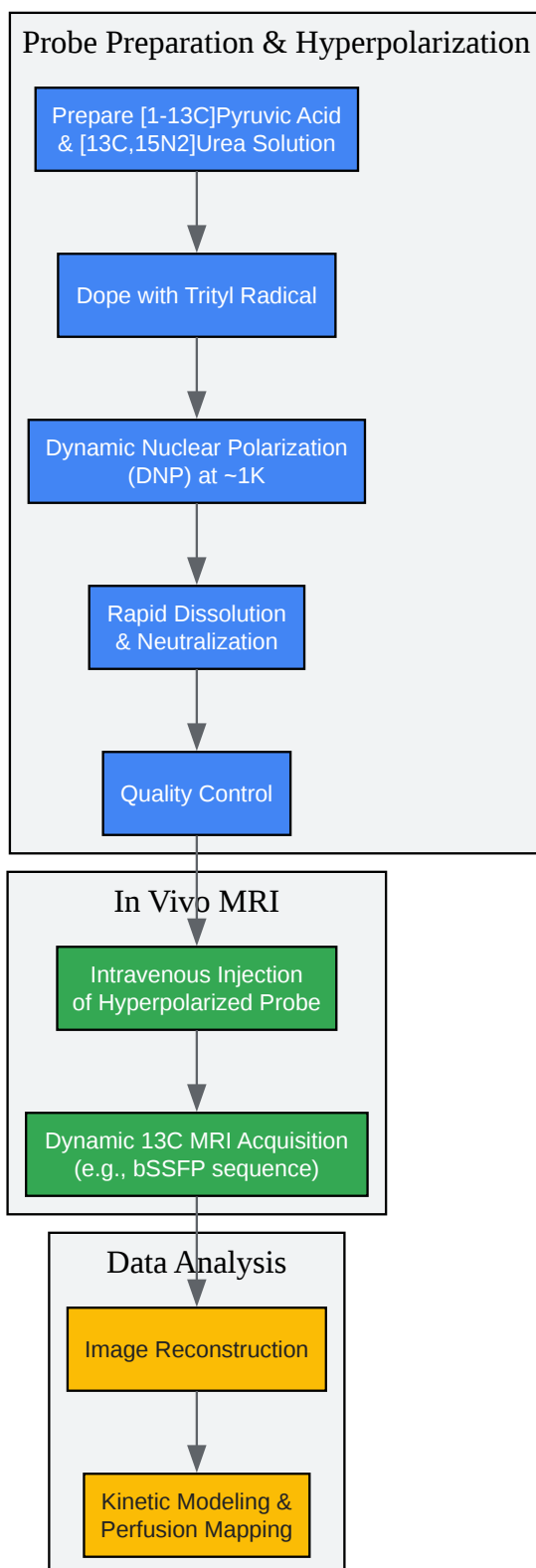
- Anesthetize the animal (e.g., rat or mouse) and maintain anesthesia throughout the imaging procedure.

- Place a catheter in the tail vein for injection of the hyperpolarized probe.
- Position the animal within the MRI scanner.

#### Image Acquisition:

- Scanner: 3T MRI scanner.
- Coil: Use a suitable  $^{13}\text{C}$  radiofrequency coil.
- Anatomical Imaging: Acquire proton ( $^1\text{H}$ ) images for anatomical reference.
- Hyperpolarized  $^{13}\text{C}$  Imaging:
  - Inject a bolus of the hyperpolarized [ $^{13}\text{C},^{15}\text{N}_2$ ]urea solution via the tail vein catheter (e.g., 2.4 mL for rats, 350  $\mu\text{L}$  for mice).
  - Begin dynamic  $^{13}\text{C}$  image acquisition immediately upon injection.
  - Use a 2D multi-slice balanced Steady-State Free Precession (bSSFP) pulse sequence.
  - Typical acquisition parameters: matrix = 32 x 32, field of view (FOV) = 8 cm, 8 slices of 8 mm thickness, TR = 11.5 ms, TE = 5.75 ms.
  - Employ progressively increasing flip angles to efficiently sample the hyperpolarized magnetization over time.
- Data Analysis:
  - Reconstruct the dynamic  $^{13}\text{C}$  images.
  - Analyze the regional signal dynamics over time to derive relative blood flow estimates.

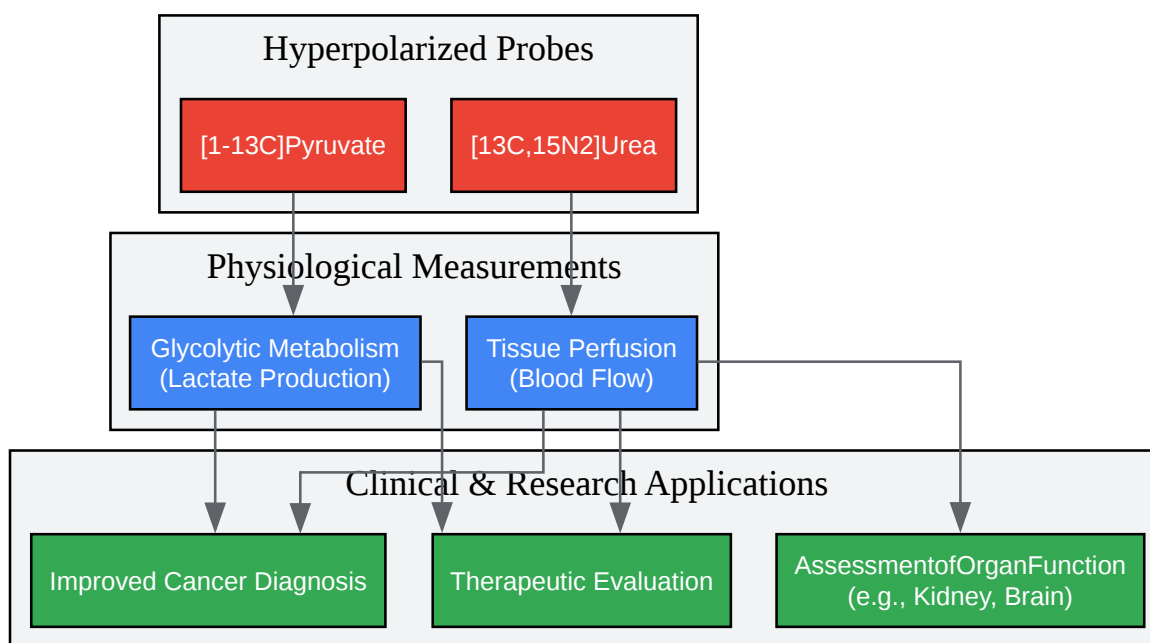
## Visualizations



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Caption: Experimental workflow for hyperpolarized MRI perfusion imaging.





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Caption: Relationship between hyperpolarized probes and their applications.

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